N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the triazine core reacts with a piperazine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Benzylation: The final step involves the benzylation of the compound, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the piperazine moiety suggests possible applications in the treatment of neurological disorders, given the known activity of piperazine derivatives in this area.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The triazine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A simpler triazine derivative with different substituents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine moiety and a triazine-like structure.
Uniqueness
N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27N7O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-N-benzyl-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O/c1-30-19-9-5-8-18(14-19)29-12-10-28(11-13-29)16-20-25-21(23)27-22(26-20)24-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
VUCFDWRKZWHCHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
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